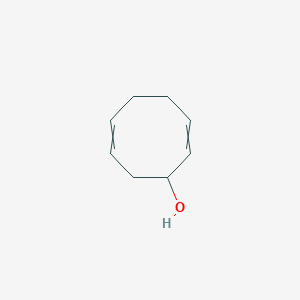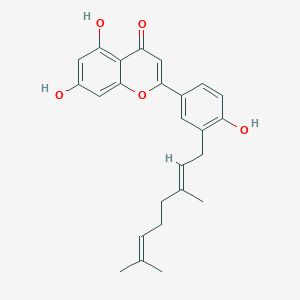![molecular formula C16H8Cl2F6N2O2S B3044626 N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide CAS No. 100279-18-3](/img/structure/B3044626.png)
N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline with 2,6-difluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound .
Aplicaciones Científicas De Investigación
N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound’s halogen atoms and amide group enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antimicrobial and anticancer applications, where it can disrupt essential biological processes in target cells .
Comparación Con Compuestos Similares
Similar Compounds
Lufenuron: A benzoylurea insecticide with a similar structure, used primarily in agriculture.
Diflubenzuron: Another benzoylurea compound, used as an insect growth regulator.
Uniqueness
N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide is unique due to its specific combination of halogen atoms and the tetrafluoroethylsulfanyl group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
100279-18-3 |
|---|---|
Fórmula molecular |
C16H8Cl2F6N2O2S |
Peso molecular |
477.2 g/mol |
Nombre IUPAC |
N-[[2,5-dichloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)phenyl]carbamoyl]-2,6-difluorobenzamide |
InChI |
InChI=1S/C16H8Cl2F6N2O2S/c17-6-5-11(29-16(23,24)14(21)22)7(18)4-10(6)25-15(28)26-13(27)12-8(19)2-1-3-9(12)20/h1-5,14H,(H2,25,26,27,28) |
Clave InChI |
WOBTYJNPZFIMHV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)SC(C(F)F)(F)F)Cl)F |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC(=C(C=C2Cl)SC(C(F)F)(F)F)Cl)F |
| 100279-18-3 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(Tert-butoxy)carbonyl]amino}-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B3044543.png)

![N-[(E)-(Benzoylimino)(phenyl)methyl]-N-methylbenzamide](/img/structure/B3044545.png)
![Acetic acid, [hydroxy(1-methylethyl)amino]oxo-, ethyl ester](/img/structure/B3044547.png)









![1H-Indole, 1-[(trimethylsilyl)methyl]-](/img/structure/B3044566.png)
